REACTION_SMILES
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[Cl-:9].[NH2:1][CH2:2][CH2:3][c:4]1[o:5][cH:6][cH:7][cH:8]1.[c:10]1([S:16](=[O:17])(=[O:18])[OH:19])[cH:11][cH:12][cH:13][cH:14][cH:15]1.[cH:20]1[cH:21][cH:22][n:23][cH:24][cH:25]1>>[NH:1]([CH2:2][CH2:3][c:4]1[o:5][cH:6][cH:7][cH:8]1)[S:16]([c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1)(=[O:17])=[O:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCc1ccco1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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O=S(=O)(NCCc1ccco1)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |